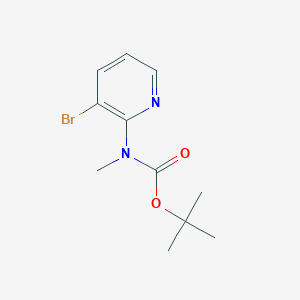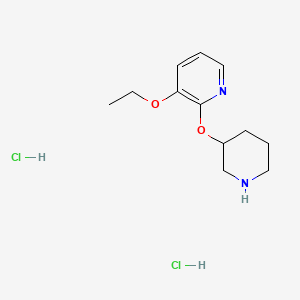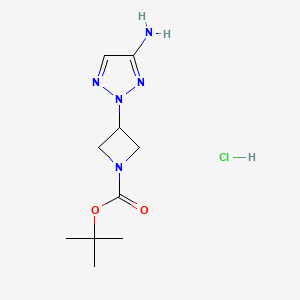
tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of azetidines and triazoles
Métodos De Preparación
The synthesis of tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. The azetidine ring provides structural stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride include other azetidine and triazole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: This compound has a similar triazole ring but differs in the presence of a mercapto group instead of an azetidine ring.
Indole derivatives: These compounds contain a different heterocyclic system but share some biological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its combination of the azetidine and triazole rings, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H18ClN5O2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-aminotriazol-2-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17N5O2.ClH/c1-10(2,3)17-9(16)14-5-7(6-14)15-12-4-8(11)13-15;/h4,7H,5-6H2,1-3H3,(H2,11,13);1H |
Clave InChI |
SUPIKIPNYFIQRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


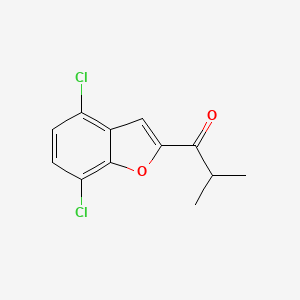
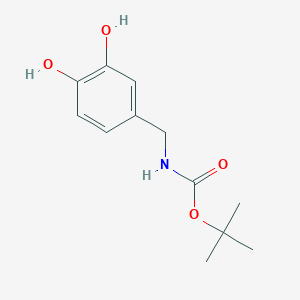
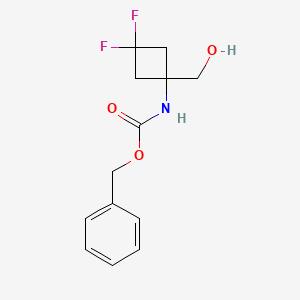
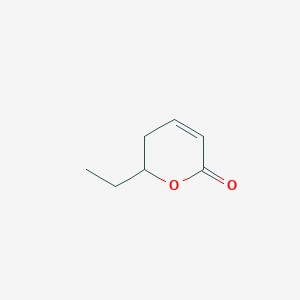
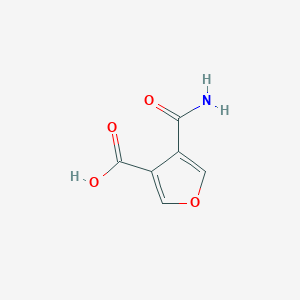
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
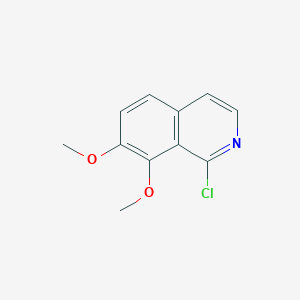

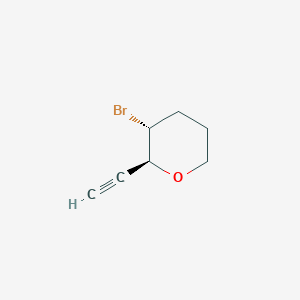

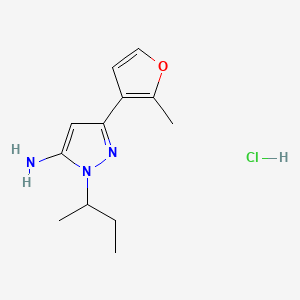
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)
